Cas no 1286727-69-2 (4-amino-N-ethyl-5-{4-3-(trifluoromethyl)phenylpiperazine-1-carbonyl}-1,2-thiazole-3-carboxamide)

4-Amino-N-ethyl-5-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-1,2-thiazole-3-carboxamide is a structurally complex heterocyclic compound featuring a thiazole core functionalized with an amino group, an ethyl carboxamide moiety, and a 3-(trifluoromethyl)phenyl-substituted piperazine carbonyl group. This compound exhibits potential as a pharmacologically active intermediate due to its well-defined molecular architecture, which combines electron-withdrawing (trifluoromethyl) and electron-donating (piperazine) functionalities. The presence of the thiazole scaffold enhances its stability and binding affinity, while the trifluoromethyl group may improve metabolic resistance. Its synthetic versatility allows for further derivatization, making it a valuable candidate for medicinal chemistry research, particularly in the development of CNS-targeting agents or enzyme modulators.
4-amino-N-ethyl-5-{4-3-(trifluoromethyl)phenylpiperazine-1-carbonyl}-1,2-thiazole-3-carboxamide structure
1286727-69-2 structure
Product name:4-amino-N-ethyl-5-{4-3-(trifluoromethyl)phenylpiperazine-1-carbonyl}-1,2-thiazole-3-carboxamide
CAS No:1286727-69-2
MF:C18H20F3N5O2S
MW:427.443912506104
CID:6305819
PubChem ID:52905812

4-amino-N-ethyl-5-{4-3-(trifluoromethyl)phenylpiperazine-1-carbonyl}-1,2-thiazole-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4-amino-N-ethyl-5-{4-3-(trifluoromethyl)phenylpiperazine-1-carbonyl}-1,2-thiazole-3-carboxamide
    • 1286727-69-2
    • F3407-4465
    • 4-amino-N-ethyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)isothiazole-3-carboxamide
    • AKOS024486326
    • 4-amino-N-ethyl-5-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide
    • 4-amino-N-ethyl-5-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-1,2-thiazole-3-carboxamide
    • Inchi: 1S/C18H20F3N5O2S/c1-2-23-16(27)14-13(22)15(29-24-14)17(28)26-8-6-25(7-9-26)12-5-3-4-11(10-12)18(19,20)21/h3-5,10H,2,6-9,22H2,1H3,(H,23,27)
    • InChI Key: HTBYNLLOSQXSHK-UHFFFAOYSA-N
    • SMILES: S1C(=C(C(C(NCC)=O)=N1)N)C(N1CCN(C2C=CC=C(C(F)(F)F)C=2)CC1)=O

Computed Properties

  • Exact Mass: 427.12898056g/mol
  • Monoisotopic Mass: 427.12898056g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 4
  • Complexity: 601
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 120Ų
  • XLogP3: 3.1

4-amino-N-ethyl-5-{4-3-(trifluoromethyl)phenylpiperazine-1-carbonyl}-1,2-thiazole-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3407-4465-2mg
4-amino-N-ethyl-5-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-1,2-thiazole-3-carboxamide
1286727-69-2
2mg
$59.0 2023-09-10
Life Chemicals
F3407-4465-25mg
4-amino-N-ethyl-5-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-1,2-thiazole-3-carboxamide
1286727-69-2
25mg
$109.0 2023-09-10
Life Chemicals
F3407-4465-10mg
4-amino-N-ethyl-5-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-1,2-thiazole-3-carboxamide
1286727-69-2
10mg
$79.0 2023-09-10
Life Chemicals
F3407-4465-2μmol
4-amino-N-ethyl-5-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-1,2-thiazole-3-carboxamide
1286727-69-2
2μmol
$57.0 2023-09-10
Life Chemicals
F3407-4465-20mg
4-amino-N-ethyl-5-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-1,2-thiazole-3-carboxamide
1286727-69-2
20mg
$99.0 2023-09-10
Life Chemicals
F3407-4465-30mg
4-amino-N-ethyl-5-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-1,2-thiazole-3-carboxamide
1286727-69-2
30mg
$119.0 2023-09-10
Life Chemicals
F3407-4465-40mg
4-amino-N-ethyl-5-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-1,2-thiazole-3-carboxamide
1286727-69-2
40mg
$140.0 2023-09-10
Life Chemicals
F3407-4465-50mg
4-amino-N-ethyl-5-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-1,2-thiazole-3-carboxamide
1286727-69-2
50mg
$160.0 2023-09-10
Life Chemicals
F3407-4465-5mg
4-amino-N-ethyl-5-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-1,2-thiazole-3-carboxamide
1286727-69-2
5mg
$69.0 2023-09-10
Life Chemicals
F3407-4465-5μmol
4-amino-N-ethyl-5-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-1,2-thiazole-3-carboxamide
1286727-69-2
5μmol
$63.0 2023-09-10

Additional information on 4-amino-N-ethyl-5-{4-3-(trifluoromethyl)phenylpiperazine-1-carbonyl}-1,2-thiazole-3-carboxamide

4-Amino-N-Ethyl-5-{4-[3-(Trifluoromethyl)Phenyl]Piperazine-1-Carbonyl}-1,2-Thiazole-3-Carboxamide: A Comprehensive Overview

4-Amino-N-Ethyl-5-{4-[3-(Trifluoromethyl)Phenyl]Piperazine-1-Carbonyl}-1,2-Thiazole-3-Carboxamide, also known by its CAS number 1286727-69-2, is a complex organic compound with a diverse range of potential applications in the fields of pharmacology and materials science. This compound is characterized by its unique molecular structure, which includes a thiazole ring system, an amino group, and a piperazine moiety substituted with a trifluoromethyl phenyl group. The combination of these functional groups makes it a promising candidate for various chemical and biological studies.

The synthesis of this compound involves a series of carefully designed multi-step reactions. The starting material typically includes a thiazole derivative, which undergoes nucleophilic substitution or coupling reactions to introduce the amino and ethyl groups. The piperazine ring is then incorporated through a carbonylation process, followed by the introduction of the trifluoromethyl phenyl group. This sequence ensures the formation of the desired product with high purity and yield.

Recent studies have highlighted the potential of this compound as a modulator of various biological pathways. For instance, research has shown that it exhibits significant activity in inhibiting certain enzymes associated with neurodegenerative diseases. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which improves its bioavailability and ability to cross cellular membranes. Additionally, the thiazole ring contributes to the compound's stability and selectivity in binding to target proteins.

In terms of applications, this compound has shown promise in drug discovery programs targeting central nervous system disorders. Its ability to interact with specific receptors makes it a valuable tool for studying disease mechanisms and developing therapeutic interventions. Furthermore, its structural versatility allows for further modifications to optimize its pharmacokinetic properties and reduce potential side effects.

From a materials science perspective, this compound has been explored as a precursor for advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The functional groups present in its structure enable strong interactions with metal ions, leading to the formation of highly porous and stable materials with applications in gas storage and catalysis.

Recent advancements in computational chemistry have also provided deeper insights into the electronic properties of this compound. Quantum mechanical calculations have revealed that the compound exhibits favorable electronic transitions, making it a potential candidate for optoelectronic devices. Its ability to absorb light in specific regions of the electromagnetic spectrum could be harnessed for applications in solar energy conversion and sensing technologies.

In conclusion, 4-Amino-N-Ethyl-5-{4-[3-(Trifluoromethyl)Phenyl]Piperazine-1-Carbonyl}-1,2-Thiazole-3-Carboxamide (CAS No: 1286727-69-2) is a multifaceted compound with significant potential across various scientific disciplines. Its unique structure, combined with recent research findings, underscores its importance as a valuable tool for advancing both pharmacological and materials-based innovations.

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